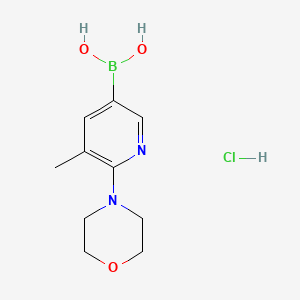

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15BN2O3.ClH/c1-8-6-9(11(14)15)7-12-10(8)13-2-4-16-5-3-13;/h6-7,14-15H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFFJYFVBBCWCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(N=C1)N2CCOCC2)C)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4): A Key Building Block in Modern Medicinal Chemistry

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS 1231955-78-4), a pivotal building block in contemporary drug discovery and development. With a focus on practical application and mechanistic understanding, this document delves into the compound's physicochemical properties, synthesis, and characterization. A significant portion is dedicated to its application in Suzuki-Miyaura cross-coupling reactions, including a detailed experimental protocol and troubleshooting guide. Furthermore, a case study illustrates its role in the synthesis of potent kinase inhibitors, highlighting its importance for researchers, scientists, and drug development professionals.

Introduction: A Versatile Scaffold in Drug Discovery

This compound has emerged as a highly valuable heterocyclic boronic acid derivative in medicinal chemistry. Its unique structural features, combining a substituted pyridine core with a reactive boronic acid moiety, make it an ideal partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. This versatility has led to its widespread use in the synthesis of complex molecules, particularly in the development of kinase inhibitors for oncology and other therapeutic areas. The morpholine and methyl substitutions on the pyridine ring provide specific steric and electronic properties that can influence solubility, metabolic stability, and target engagement of the final drug candidate.

The boronic acid functional group, while being relatively stable and having low toxicity, serves as a versatile handle for the formation of carbon-carbon bonds, a fundamental transformation in the construction of drug-like molecules.[1][2][3] The hydrochloride salt form of this compound often enhances its stability and handling characteristics in a laboratory setting.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is crucial for its effective use in synthesis.

| Property | Value |

| CAS Number | 1231955-78-4 |

| Molecular Formula | C₁₀H₁₆BClN₂O₃ |

| Molecular Weight | 258.51 g/mol |

| Appearance | Off-white to white solid |

| Solubility | Soluble in water, methanol, and DMSO |

Characterization:

Quality control and structural confirmation are paramount. The following analytical techniques are routinely employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The proton NMR spectrum will show characteristic signals for the methyl group, the morpholine protons, and the aromatic protons on the pyridine ring. The chemical shifts of the boronic acid protons (-B(OH)₂) can be broad and may exchange with deuterium in deuterated solvents.[4]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is used to determine the purity of the compound and confirm its molecular weight. A typical method would involve reverse-phase chromatography with a suitable mobile phase, coupled to a mass spectrometer operating in electrospray ionization (ESI) mode.[5][6]

Synthesis and Purification: A Practical Workflow

The synthesis of this compound typically starts from a corresponding brominated pyridine precursor, 5-bromo-3-methyl-2-morpholinopyridine.

Figure 1: General synthetic workflow for this compound.

Step-by-Step Synthesis Protocol:

-

Preparation of the Precursor (5-bromo-3-methyl-2-morpholinopyridine): This precursor can be synthesized from commercially available starting materials. For instance, 2,5-dibromo-3-methylpyridine can undergo a nucleophilic aromatic substitution with morpholine.[7]

-

Borylation Reaction:

-

To a solution of 5-bromo-3-methyl-2-morpholinopyridine in an anhydrous ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., argon or nitrogen) and cooled to a low temperature (typically -78 °C), a solution of an organolithium reagent (e.g., n-butyllithium) is added dropwise.

-

The reaction mixture is stirred at this temperature for a period to allow for complete lithium-halogen exchange.

-

A borate ester, such as triisopropyl borate, is then added dropwise at the same low temperature.

-

The reaction is allowed to slowly warm to room temperature and stirred overnight.

-

-

Hydrolysis and Salt Formation:

-

The reaction is quenched by the slow addition of an aqueous acid (e.g., 1 M HCl).

-

The aqueous layer is separated, and the organic layer is extracted with the aqueous acid.

-

The combined aqueous layers are then concentrated under reduced pressure to afford the crude this compound.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/ether) or by silica gel chromatography.

Causality in Experimental Choices:

-

Low Temperature: The use of -78 °C during the lithiation step is critical to prevent side reactions, such as decomposition of the organolithium intermediate.

-

Inert Atmosphere: Organolithium reagents are highly reactive towards oxygen and moisture, necessitating an inert atmosphere to prevent quenching of the reagent and ensure high yields.

-

Anhydrous Solvents: Water will rapidly quench the organolithium reagent, hence the use of anhydrous solvents is mandatory.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between a boronic acid and an organohalide.[8][9][10][11] this compound is an excellent coupling partner in these reactions.

Figure 2: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol for a Typical Suzuki-Miyaura Coupling:

-

Reagent Preparation: In a reaction vessel, combine this compound (1.2 eq.), the aryl or heteroaryl halide (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq.).

-

Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., dioxane/water, toluene/water, or DMF/water). The presence of water can be crucial for the activation of the boronic acid.[1][12]

-

Degassing: Degas the reaction mixture thoroughly by bubbling an inert gas (e.g., argon or nitrogen) through the solution for 15-30 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress of the reaction by TLC or LC-MS.

-

Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Troubleshooting and Optimization:

| Issue | Potential Cause | Recommended Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper degassing; try a different palladium catalyst/ligand combination (e.g., Pd₂(dba)₃ with a phosphine ligand like SPhos or XPhos).[13] |

| Ineffective base | Try a stronger base (e.g., Cs₂CO₃ or K₃PO₄). | |

| Low reaction temperature | Increase the reaction temperature. | |

| Protodeborylation | Decomposition of the boronic acid | Use milder reaction conditions; add the boronic acid portion-wise; consider using the corresponding boronate ester.[1] |

| Homocoupling of Boronic Acid | Presence of oxygen | Improve degassing procedure. |

| Difficult Purification | Co-elution with byproducts | Optimize the chromatography conditions; consider a different purification technique (e.g., recrystallization). |

Case Study: Synthesis of a PI3K/mTOR Inhibitor

This compound is a key intermediate in the synthesis of various kinase inhibitors, particularly those targeting the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[14][15][16]

A representative example is the coupling of this boronic acid with a halogenated heterocyclic core to construct the biaryl scaffold of a potent PI3K/mTOR inhibitor.

Simplified Reaction Scheme:

The morpholine moiety in this building block can enhance the aqueous solubility and pharmacokinetic properties of the final inhibitor, while the methyl group can provide beneficial steric interactions within the kinase active site, potentially leading to improved potency and selectivity.[14] The pyridine nitrogen can also act as a hydrogen bond acceptor, further anchoring the inhibitor to the target protein.

Safety, Handling, and Storage

-

Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when handling this compound. It is classified as an irritant.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids can be susceptible to dehydration to form boroxines, so proper storage is important to maintain their reactivity.

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, has cemented its place in the drug discovery toolbox. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors, ultimately contributing to the development of novel therapeutics.

References

-

Supporting Information - ScienceOpen. (n.d.). Retrieved January 21, 2026, from [Link]

-

Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH Public Access. Retrieved January 21, 2026, from [Link]

-

ACS Publications. (2016, August 18). Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Retrieved January 21, 2026, from [Link]

-

Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors. (2021, November 2). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Design, synthesis and isoform selective PI3K inhibitory activity of modified B-ring Liphagal analogs. (n.d.). International Journal of Advanced Research in Science and Engineering. Retrieved January 21, 2026, from [Link]

-

Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Welker, M. E., & Kulik, G. (2013). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Bioorganic & Medicinal Chemistry, 21(14), 4063–4091. [Link]

-

Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. (n.d.). Organic Syntheses. Retrieved January 21, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 21, 2026, from [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. (2019, September 20). MDPI. Retrieved January 21, 2026, from [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Struggling with Suzuki Reaction. (2024, September 4). Reddit. Retrieved January 21, 2026, from [Link]

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved January 21, 2026, from [Link]

-

Diagnosing issues with a failed Suzuki coupling? (2021, July 9). Reddit. Retrieved January 21, 2026, from [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 21, 2026, from [Link]

-

Suzuki cross-coupling reaction. (2020, February 13). YouTube. Retrieved January 21, 2026, from [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. (n.d.). The Royal Society of Chemistry. Retrieved January 21, 2026, from [Link]

- Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester. (n.d.). Google Patents.

-

Efficient synthesis of 3-(bromomethyl)-5-methylpyridine hydrobromide. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

2-Bromo-5-methylpyridine. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

-

A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. (n.d.). Scientific Research Publishing. Retrieved January 21, 2026, from [Link]

-

Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis and Evaluation of Boron-Containing Heterocyclic Compounds with Antimicrobial and Anticancer Activities. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

Synthesis and NMR spectroscopy investigations of functionalized spiropyranochromenediones and their s. (n.d.). Ukrainica Bioorganica Acta. Retrieved January 21, 2026, from [Link]

-

Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries. (n.d.). PubMed Central. Retrieved January 21, 2026, from [Link]

-

A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Retrieved January 21, 2026, from [Link]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scienceopen.com [scienceopen.com]

- 5. Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isomeric Differentiation of Acidic Metabolite by Piperidine-based Tagging, LC-MS/MS, and Understanding of the Dissociation Chemistries - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-AMINO-3-BROMO-2-METHYLPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. m.youtube.com [m.youtube.com]

- 12. researchgate.net [researchgate.net]

- 13. reddit.com [reddit.com]

- 14. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijarse.com [ijarse.com]

- 16. Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Physicochemical Properties of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride (CAS No. 1231955-78-4). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet, offering insights into the causality behind experimental choices for characterization. It synthesizes known data with established principles of boronic acid chemistry to present a comprehensive framework for understanding and utilizing this compound. The guide details critical parameters such as chemical identity, melting point, and stability, while also outlining robust, self-validating protocols for determining essential properties like solubility and pKa, which are critical for applications in medicinal chemistry and materials science.

Introduction: The Context of Boronic Acids in Modern Research

Boronic acids are a versatile class of compounds that have become indispensable as building blocks in organic synthesis, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction for forming new C-C bonds.[1] Their utility extends deep into medicinal chemistry, where the boronic acid moiety can act as a bioisostere for carboxylic acids or form reversible covalent bonds with diols, a feature exploited in glycan binding and the design of enzyme inhibitors.[1][2] The compound this compound incorporates a substituted pyridinyl system, suggesting its potential as a key intermediate for creating complex molecular architectures in drug discovery programs.

This guide serves as a foundational resource for any researcher intending to work with this specific molecule. It provides not only the established data but also a logical workflow for a full physicochemical characterization, ensuring that subsequent experimental work is built on a solid and well-understood chemical foundation.

Chemical Identity and Core Properties

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [3][4] |

| CAS Number | 1231955-78-4 | [3][4] |

| Molecular Formula | C₁₀H₁₆BClN₂O₃ | [3][4][5] |

| Molecular Weight | 258.51 g/mol | [3][4] |

| Chemical Structure | (See Figure 1) | |

| Melting Point | 190-192°C | [3] |

| Parent Compound CID | 43819155 ((5-Methyl-6-morpholinopyridin-3-yl)boronic acid) | [5] |

| Component CID | 313 (Hydrochloric Acid) | [5] |

Figure 1: 2D Structure of this compound.

Figure 1: 2D Structure of this compound.

Stability and Handling: The Achilles' Heel of Boronic Acids

A critical consideration for any boronic acid is its stability. These molecules are susceptible to two primary degradation pathways: oxidative deboronation and protodeboronation.[6]

-

Oxidative Instability: Boronic acids can be oxidized by reactive oxygen species (ROS) to yield the corresponding alcohol and boric acid.[2][7] This is a significant concern in biological assays and for long-term storage if the compound is not handled under an inert atmosphere.

-

Protodeboronation: In aqueous solutions, boronic acids can undergo slow replacement of the C-B bond with a C-H bond.[6] The rate of this degradation is influenced by pH and the electronic properties of the molecule.

Given these inherent instabilities, the following handling and storage recommendations are crucial:

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) at low temperatures (freezer storage at -20°C is recommended).

-

Handling: Minimize exposure to air and moisture. When preparing solutions, use de-gassed solvents to reduce dissolved oxygen.

Physicochemical Characterization Workflow

To utilize this compound effectively, a researcher must determine key physicochemical parameters that dictate its behavior in different experimental systems. The following section outlines the rationale and protocols for characterizing solubility, acidity (pKa), and purity.

Diagram 1: A logical workflow for the comprehensive physicochemical characterization of a research compound.

Solubility: The Gateway to Application

Solubility is a paramount property influencing everything from reaction kinetics to oral bioavailability.[8] As a hydrochloride salt, the compound is expected to have higher aqueous solubility than its free base, but this must be quantified.

Rationale for Experimental Choice: A multi-solvent approach is necessary. Aqueous solubility at different pH values is critical for biological applications, while solubility in organic solvents is essential for synthesis and purification.

Experimental Protocol: Kinetic Aqueous Solubility (Shake-Flask Method)

-

Preparation: Prepare a 10 mM stock solution of the compound in DMSO.

-

Sample Creation: In triplicate, add a small aliquot (e.g., 2 µL) of the DMSO stock to 198 µL of buffered aqueous solution (e.g., pH 5.0, 7.4, and 9.0) in a 96-well plate. This creates a nominal final concentration of 100 µM.

-

Equilibration: Seal the plate and shake at room temperature for 24 hours to allow the system to reach equilibrium.

-

Separation: Centrifuge the plate to pellet any precipitated compound.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of the dissolved compound using a calibrated LC-MS/MS or HPLC-UV method. The measured concentration represents the thermodynamic solubility under those conditions.

Acidity Constant (pKa): The Driver of Ionization

The pKa value dictates the ionization state of a molecule at a given pH, which in turn affects its solubility, membrane permeability, and target binding. The boronic acid group is a Lewis acid, while the pyridine nitrogen is a Brønsted-Lowry base. Therefore, at least two pKa values are expected.

Rationale for Experimental Choice: Potentiometric or spectrophotometric titration are the gold standards for pKa determination.[9] Given the UV-active pyridine ring, spectrophotometric titration is an excellent choice. The presence of substituents on the pyridine ring will influence the pKa; electron-withdrawing groups generally increase the acidity of boronic acids.[10]

Experimental Protocol: Spectrophotometric pKa Determination

-

Solution Preparation: Prepare a dilute, constant-concentration solution of the compound in water.

-

Titration Setup: Use an auto-titrator equipped with a pH electrode and a UV-Vis spectrophotometer with a fiber-optic probe.

-

Data Collection: Titrate the solution across a wide pH range (e.g., pH 2 to 12) with standardized HCl and NaOH solutions. At each incremental pH step, record the full UV-Vis spectrum.

-

Analysis: The changes in the UV-Vis absorbance spectrum are plotted against pH. The inflection points in this curve, analyzed using appropriate software (e.g., Hyperquad), correspond to the pKa values of the molecule.

Safety and Hazard Profile

Based on GHS classifications provided for the compound, it should be handled with appropriate care.

-

GHS Pictogram: Irritant[5]

-

Hazard Statements:

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate. While its fundamental identity and melting point are established, a comprehensive understanding requires further characterization of its solution-state properties. The inherent instabilities of the boronic acid functional group necessitate careful handling and storage. By following the detailed characterization workflow presented in this guide—covering solubility, pKa, and stability—researchers can generate the robust data package needed to confidently and effectively employ this molecule in their drug discovery and development endeavors.

References

-

C.F.R.A.C. Lima, et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(19), 5827. [Link]

-

Graham, B.J. (2021). Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society. [Link]

-

Mori, Y. (2022). Recent developments in the medicinal chemistry of single boron atom-containing compounds. RSC Medicinal Chemistry, 13(9), 1033-1048. [Link]

-

ResearchGate. Stability of Boronic Esters to Hydrolysis: A Comparative Study. [Link]

-

Raines, R.T. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS, 118(9), e2018258118. [Link]

-

The Royal Society of Chemistry. Tautomeric equilibria and binding selectivity of pyridineboronic acids. [Link]

-

ResearchGate. pKa values for boronic acids 1-7. [Link]

-

ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents. [Link]

-

PubChem. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride. [Link]

-

Furer, V.L., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. International Journal of Molecular Sciences, 25(12), 6378. [Link]

-

Alam, M.I., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Heliyon, 10(6), e27773. [Link]

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. labsolu.ca [labsolu.ca]

- 4. 1231955-78-4 CAS MSDS (5-Methyl-6-morpholinopyridin-3-ylboronic acidhydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. (5-Methyl-6-morpholin-4-ylpyridin-3-yl)boronic acid hydrochloride | C10H16BClN2O3 | CID 43819154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 7. pnas.org [pnas.org]

- 8. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Introduction

5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride is a key building block in contemporary drug discovery and development. Its unique trifunctionalized pyridine scaffold, featuring a boronic acid moiety, a methyl group, and a morpholine substituent, makes it an invaluable synthon for accessing a diverse range of complex molecular architectures. Pyridylboronic acids are particularly important in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern medicinal chemistry.[1] This guide provides a comprehensive, in-depth technical overview of a robust synthetic route to this compound, designed for researchers, scientists, and drug development professionals. The presented methodology is grounded in established chemical principles and supported by authoritative literature, ensuring both scientific integrity and practical applicability.

Overall Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with a commercially available substituted pyridine. The overall strategy involves the sequential introduction of the required functional groups onto the pyridine ring, culminating in a borylation reaction and final salt formation. The key stages of the synthesis are:

-

Diazotization and Chlorination: Conversion of the amino group of the starting material, 2-amino-5-bromo-3-methylpyridine, to a chloro group via a Sandmeyer reaction to yield 5-bromo-2-chloro-3-methylpyridine.

-

Nucleophilic Aromatic Substitution: Introduction of the morpholine moiety at the 2-position of the pyridine ring through a nucleophilic aromatic substitution reaction.

-

Borylation via Halogen-Metal Exchange: Regioselective introduction of the boronic acid group at the 3-position via a lithium-halogen exchange followed by reaction with a borate ester.

-

Hydrolysis and Salt Formation: Conversion of the boronate ester to the corresponding boronic acid and subsequent formation of the hydrochloride salt to enhance stability and handling.

The following diagram illustrates the overall synthetic workflow:

Caption: Overall synthetic workflow for this compound.

Experimental Protocols and Mechanistic Insights

Stage 1: Synthesis of 5-Bromo-2-chloro-3-methylpyridine

The initial step of the synthesis involves the conversion of the readily available 2-amino-5-bromo-3-methylpyridine to 5-bromo-2-chloro-3-methylpyridine.[2] This transformation is efficiently achieved through a Sandmeyer reaction, a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides.[1][3]

Protocol:

-

Diazotization: 2-Amino-5-bromo-3-methylpyridine (1.0 eq) is dissolved in a mixture of concentrated hydrochloric acid and water and cooled to -10 °C to -5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the pyridine solution while maintaining the temperature below -5 °C. The reaction mixture is stirred for an additional 2 hours at this temperature to ensure complete formation of the diazonium salt.

-

Chlorination: The cold diazonium salt solution is then slowly added to a solution of copper(I) chloride (catalytic amount) in concentrated hydrochloric acid.

-

The reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 1 hour to drive the reaction to completion, which is visually indicated by the cessation of nitrogen gas evolution.

-

Work-up and Purification: The reaction mixture is cooled to room temperature and basified with a concentrated ammonia solution, keeping the temperature below 20 °C. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-bromo-2-chloro-3-methylpyridine.

Causality and Expertise: The Sandmeyer reaction is a reliable method for replacing an amino group with a halide.[1] The use of low temperatures during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. Copper(I) chloride acts as a catalyst in the subsequent chlorination step, facilitating the single-electron transfer mechanism that leads to the formation of an aryl radical and the desired product.[4]

Stage 2: Synthesis of 4-(5-Bromo-3-methylpyridin-2-yl)morpholine

The second stage of the synthesis involves the introduction of the morpholine moiety via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridine nitrogen and the chloro substituent at the 2-position makes this position susceptible to nucleophilic attack.[5]

Protocol:

-

Reaction Setup: To a solution of 5-bromo-2-chloro-3-methylpyridine (1.0 eq) in a suitable high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), morpholine (1.2 eq) and a non-nucleophilic base such as potassium carbonate (2.0 eq) are added.

-

Reaction Conditions: The reaction mixture is heated to 100-120 °C and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into water. The resulting precipitate is collected by filtration, washed with water, and dried. If no precipitate forms, the aqueous mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-(5-bromo-3-methylpyridin-2-yl)morpholine.

Causality and Expertise: The SNAr reaction proceeds through a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.[6][7] The rate of this reaction is enhanced by the presence of electron-withdrawing groups on the pyridine ring and a good leaving group (in this case, chloride). The use of a base is necessary to neutralize the HCl generated during the reaction and to deprotonate the morpholine nitrogen, increasing its nucleophilicity.

Stage 3: Synthesis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester

The crucial borylation step is achieved through a halogen-metal exchange followed by trapping with a borate ester. This method allows for the regioselective introduction of the boronic acid functionality at the position of the bromine atom.

Protocol:

-

Lithiation: A solution of 4-(5-bromo-3-methylpyridin-2-yl)morpholine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-

n-Butyllithium (1.1 eq) in hexanes is added dropwise to the cooled solution, and the resulting mixture is stirred at -78 °C for 1 hour. It is crucial to maintain a low temperature to prevent side reactions.[8]

-

Borylation: Triisopropyl borate (1.2 eq) is then added dropwise to the reaction mixture at -78 °C. The mixture is stirred at this temperature for an additional 2 hours and then allowed to slowly warm to room temperature overnight.[9]

-

Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give the crude 5-methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester. This intermediate is often used in the next step without further purification.

Causality and Expertise: The bromine-lithium exchange is a rapid and efficient method for generating a highly nucleophilic pyridyl anion.[10] The low temperature (-78 °C) is essential to ensure the stability of the lithiated intermediate and to prevent unwanted side reactions such as deprotonation of the methyl group or attack on the solvent. Triisopropyl borate is an excellent electrophile for trapping the organolithium species, leading to the formation of a boronate ester.[11]

Caption: Key steps in the borylation of the pyridyl bromide.

Stage 4: Hydrolysis and Synthesis of this compound

The final stage involves the hydrolysis of the boronate ester to the free boronic acid, followed by the formation of the hydrochloride salt to improve the compound's stability and handling characteristics.

Protocol:

-

Hydrolysis: The crude 5-methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester from the previous step is dissolved in a mixture of diethyl ether and 1 M hydrochloric acid.

-

The biphasic mixture is stirred vigorously at room temperature for 2-4 hours. The progress of the hydrolysis can be monitored by LC-MS.[12][13]

-

Isolation and Salt Formation: The aqueous layer is separated, and the organic layer is extracted with 1 M hydrochloric acid. The combined aqueous layers are then concentrated under reduced pressure to afford this compound as a solid.

-

Purification: The solid can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether, if necessary.

Causality and Expertise: Acid-catalyzed hydrolysis is a standard method for the deprotection of boronate esters.[14][15] The use of a biphasic system facilitates the reaction and subsequent separation. The formation of the hydrochloride salt occurs concurrently with the hydrolysis in the acidic medium. The salt form is generally more stable and less prone to dehydration to form boroxines compared to the free boronic acid.

Data Summary

| Stage | Starting Material | Key Reagents | Product | Typical Yield | Purity (HPLC) |

| 1 | 2-Amino-5-bromo-3-methylpyridine | NaNO₂, HCl, CuCl | 5-Bromo-2-chloro-3-methylpyridine | 70-80% | >95% |

| 2 | 5-Bromo-2-chloro-3-methylpyridine | Morpholine, K₂CO₃ | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | 85-95% | >98% |

| 3 | 4-(5-Bromo-3-methylpyridin-2-yl)morpholine | n-BuLi, B(OiPr)₃ | 5-Methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester | 60-70% (crude) | - |

| 4 | 5-Methyl-6-morpholinopyridin-3-ylboronic acid, isopropyl ester | HCl (aq) | This compound | 80-90% | >97% |

Conclusion

This in-depth technical guide outlines a robust and reproducible synthetic route for the preparation of this compound. By leveraging well-established and understood chemical transformations, including the Sandmeyer reaction, nucleophilic aromatic substitution, and halogen-metal exchange followed by borylation, this guide provides a clear and scientifically sound pathway for accessing this valuable building block. The detailed protocols and mechanistic insights are intended to empower researchers and drug development professionals in their synthetic endeavors, facilitating the advancement of novel therapeutics and functional materials.

References

-

PrepChem.com. Synthesis of 3-bromo-2-chloro-5-methylpyridine. [Link]

-

National Institutes of Health. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

-

ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

- Setliff, F. L.

-

Wikipedia. Sandmeyer reaction. [Link]

-

ResearchGate. How Can I hydrolyse the boronate ester intermediate of corresponding aldehyde to alcohol for Hydroboration reaction?. [Link]

-

ChemBK. 2-Chloro-3-Bromo-5-Hydroxypyridine. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

-

Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

-

PubChem. 2-Bromo-5-chloro-3-methylpyridine. [Link]

-

Scribd. Sandmeyer Reaction Mechanism Explained. [Link]

- Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.

-

Heterocyclic Letters. A convenient and scalable process for preparation of 2,5-dibromopyridine. [Link]

-

National Institutes of Health. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

Reddit. Tearing my hair out over a difficult borylation : r/Chempros. [Link]

-

HETEROCYCLES. REDUCTIVE LITHIATION OF HALOPYRIDINES USING LITHIUM NAPHTHALENIDE. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitutions. [Link]

-

National Institutes of Health. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

-

ResearchGate. Selective monolithiation of 2,5-dibromopyridine with butyllithium. [Link]

-

Reddit. I keep getting debrominated starting material and low conversion after lithiation. [Link]

-

ResearchGate. Synthesis of 2-Amino-5-bromopyridine. [Link]

-

MDPI. Indolylboronic Acids: Preparation and Applications. [Link]

-

ResearchGate. ChemInform Abstract: Effective Lithiation of 3-Bromopyridine: Synthesis of 3-Pyridine Boronic Acid and Variously 3-Substituted Pyridines.. [Link]

- Google Patents.

- Google Patents. CN104945313A - Preparation method of 2-methyl-3-bromopyridine.

-

Patsnap. Preparation method of 2-methyl-3-bromopyridine. [Link]

-

Sci-Hub. Boratropic rearrangements in tris(pyrazolyl)borate molybdenum mononitrosyl complexes: effects of co-ligands. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. 3-Bromo-5-methylpyridine: Synthesis, Properties & Industrial Applications. [Link]

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. innospk.com [innospk.com]

- 3. Sandmeyer Reaction [organic-chemistry.org]

- 4. scribd.com [scribd.com]

- 5. youtube.com [youtube.com]

- 6. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

- 9. CN102399235A - Synthesis method of 2-amino-5-pyrimidine pinacol borate - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. A General Method for Suzuki-Miyaura Coupling Reactions Using Lithium Triisopropyl Borates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Boronic acid - Wikipedia [en.wikipedia.org]

- 15. Boronic acid synthesis by hydrolysis [organic-chemistry.org]

A Comprehensive Guide to the Structural Analysis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The guide delineates a multi-faceted analytical workflow, integrating spectroscopic, spectrometric, crystallographic, and thermal analysis techniques to achieve a thorough structural elucidation. By presenting detailed, field-proven protocols and explaining the causal relationships behind experimental choices, this document serves as a practical resource for researchers engaged in the characterization of complex small molecules. The methodologies described herein are designed to be self-validating, ensuring a high degree of scientific integrity and trustworthiness in the generated data.

Introduction: Understanding the Molecule

This compound is a substituted pyridinylboronic acid. The presence of a morpholine ring, a common scaffold in CNS drug discovery, suggests potential applications in neuropharmacology.[1][2] The boronic acid moiety is a versatile functional group, widely used in Suzuki cross-coupling reactions and known for its ability to form reversible covalent bonds with diols, making it a valuable pharmacophore.[3][4] The hydrochloride salt form is often employed to improve the solubility and stability of amine-containing compounds.[5] A thorough structural analysis is paramount to understanding its chemical properties, reactivity, and potential biological activity.

This guide will systematically explore the analytical techniques required for a comprehensive structural characterization of this molecule.

Physicochemical Properties

A foundational step in the analysis of any compound is the determination of its basic physicochemical properties.

| Property | Value | Source |

| CAS Number | 1231955-78-4 | [6] |

| Molecular Formula | C₁₀H₁₆BClN₂O₃ | [6] |

| Molecular Weight | 258.51 g/mol | [6] |

Spectroscopic Analysis: Unveiling the Molecular Framework

Spectroscopic techniques are essential for probing the connectivity and electronic environment of the atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. A comprehensive NMR analysis of this compound involves ¹H, ¹³C, and ¹¹B NMR experiments.

Causality of Experimental Choices: The choice of a suitable deuterated solvent is critical. Given the hydrochloride salt nature of the compound, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄ are good starting points due to their ability to dissolve polar salts. The protonation of the pyridine nitrogen by HCl is expected to influence the chemical shifts of the pyridine ring protons and carbons.[7]

Predicted Spectral Features:

-

¹H NMR:

-

Morpholine Protons: Two distinct multiplets are expected for the morpholine ring protons, typically in the ranges of δ 3.5-4.0 ppm (protons adjacent to oxygen) and δ 2.8-3.5 ppm (protons adjacent to nitrogen).[1][8]

-

Pyridine Protons: The two aromatic protons on the pyridine ring will likely appear as doublets or singlets in the δ 7.0-8.5 ppm region. The exact chemical shifts will be influenced by the positions of the methyl, morpholino, and boronic acid groups.

-

Methyl Protons: A singlet corresponding to the methyl group protons is expected, likely in the δ 2.0-2.5 ppm range.

-

Boronic Acid Protons: The B(OH)₂ protons are often broad and may exchange with residual water in the solvent, making them difficult to observe.

-

-

¹³C NMR:

-

Morpholine Carbons: Two signals are anticipated for the morpholine carbons, with the carbons adjacent to oxygen appearing at a lower field (δ ~65-70 ppm) than those adjacent to nitrogen (δ ~45-50 ppm).[1][8]

-

Pyridine Carbons: Signals for the pyridine ring carbons will be observed in the aromatic region (δ ~120-160 ppm). The carbon bearing the boronic acid group will likely be broad due to quadrupolar relaxation of the attached boron nucleus.[9]

-

Methyl Carbon: A signal for the methyl carbon is expected in the aliphatic region (δ ~15-25 ppm).

-

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Optimize spectral width, number of scans, and relaxation delay.

-

-

¹³C NMR Acquisition:

-

Data Processing:

-

Apply Fourier transform, phase correction, and baseline correction to the acquired FIDs.

-

Reference the spectra to the residual solvent peak.

-

Integrate the ¹H NMR signals and assign the chemical shifts and coupling constants.

-

Causality of Experimental Choices: ¹¹B NMR is crucial for directly observing the boron atom and confirming the presence and electronic state of the boronic acid functionality.[2] The chemical shift in ¹¹B NMR is highly sensitive to the hybridization of the boron atom.[11]

Predicted Spectral Features:

-

A single, potentially broad signal is expected in the range of δ 25-35 ppm, which is characteristic of a trigonal planar (sp² hybridized) arylboronic acid.[2][12] The hydrochloride salt form is not expected to significantly shift the ¹¹B resonance compared to the free base.

Experimental Protocol: ¹¹B NMR

-

Sample Preparation: Use the same sample prepared for ¹H and ¹³C NMR. The use of quartz NMR tubes is recommended to avoid background signals from borosilicate glass.[11]

-

Acquisition:

-

Acquire a one-dimensional ¹¹B NMR spectrum.

-

Use a boron-free probe or a probe with a low boron background.

-

Reference the spectrum to an external standard, such as BF₃·OEt₂ (δ 0.0 ppm).[12]

-

-

Data Processing:

-

Apply appropriate processing parameters, including baseline correction.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation.

Predicted Spectral Features:

-

O-H Stretching: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups of the boronic acid.

-

B-O Stretching: A strong absorption band around 1350-1400 cm⁻¹ is characteristic of the B-O stretching vibration in boronic acids.[13]

-

C-N Stretching: Absorptions in the 1250-1020 cm⁻¹ range are expected for the C-N stretching of the morpholine and pyridine rings.

-

C-O-C Stretching: A characteristic absorption for the ether linkage in the morpholine ring, typically around 1115 cm⁻¹.

-

Aromatic C=C and C=N Stretching: Bands in the 1600-1450 cm⁻¹ region.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

-

Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify and assign the characteristic absorption bands to the corresponding functional groups.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Causality of Experimental Choices: Electrospray Ionization (ESI) is the preferred ionization method for polar and thermally labile molecules like this compound, as it is a soft ionization technique that typically produces the protonated molecular ion.[14] Tandem mass spectrometry (MS/MS) is used to induce fragmentation and elucidate the structure of the molecule.[15]

Predicted Spectral Features:

-

Full Scan MS: The base peak is expected to be the protonated molecular ion [M+H]⁺ of the free base (C₁₀H₁₅BN₂O₃), as the HCl will be lost in the ESI process.

-

MS/MS Fragmentation:

-

Loss of water molecules from the boronic acid group is a common fragmentation pathway.

-

Cleavage of the morpholine ring.

-

Fragmentation of the pyridine ring, potentially involving the loss of HCN.[16]

-

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile with a small amount of formic acid to promote protonation.

-

MS Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion.

-

-

MS/MS Acquisition:

-

Select the protonated molecular ion as the precursor ion.

-

Perform collision-induced dissociation (CID) to generate fragment ions.

-

Acquire the product ion spectrum.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Propose fragmentation pathways based on the observed product ions.

-

Crystallographic Analysis: The Definitive 3D Structure

Single-crystal X-ray diffraction (SCXRD) provides the unambiguous determination of the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.[17]

Causality of Experimental Choices: Growing a high-quality single crystal is the most critical and often the most challenging step. Slow evaporation, vapor diffusion, or cooling crystallization methods are commonly employed.[14]

Predicted Crystal Structure Features:

-

The crystal structure will likely feature extensive hydrogen bonding networks involving the boronic acid hydroxyl groups, the chloride ion, and potentially the morpholine oxygen and pyridine nitrogen atoms.[18][19]

-

The pyridinium cation and the chloride anion will be present in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization:

-

Attempt to grow single crystals by slow evaporation of a solution of the compound in a suitable solvent or solvent mixture (e.g., methanol/ether).

-

Alternatively, use vapor diffusion by dissolving the compound in a solvent and allowing a less polar anti-solvent to slowly diffuse into the solution.

-

-

Crystal Selection and Mounting:

-

Select a suitable single crystal under a microscope.[14]

-

Mount the crystal on a goniometer head.

-

-

Data Collection:

-

Collect diffraction data using a single-crystal X-ray diffractometer.

-

-

Structure Solution and Refinement:

-

Solve the crystal structure using direct methods or Patterson methods.

-

Refine the structural model against the collected diffraction data.

-

Thermal Analysis: Assessing Stability and Phase Transitions

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provide information about the thermal stability, decomposition, and phase transitions of the material.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, revealing information about decomposition and desolvation.

Predicted Thermal Events:

-

An initial mass loss at lower temperatures (< 150 °C) may be observed due to the loss of adsorbed water or residual solvent.

-

A subsequent mass loss corresponding to the loss of hydrogen chloride (HCl).

-

Decomposition of the organic molecule at higher temperatures.

Experimental Protocol: TGA

-

Sample Preparation: Accurately weigh 5-10 mg of the sample into a TGA pan.[5]

-

Acquisition:

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10 °C/min) over a defined temperature range (e.g., 25-600 °C).

-

-

Data Analysis:

-

Analyze the TGA thermogram to identify the temperatures of mass loss events and the percentage of mass lost at each step.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, identifying phase transitions such as melting and crystallization.[2]

Predicted Thermal Events:

-

An endothermic peak corresponding to the melting point of the compound.

-

Other potential endothermic or exothermic events related to phase transitions or decomposition.

Experimental Protocol: DSC

-

Sample Preparation: Accurately weigh a small amount of the sample (2-5 mg) into a DSC pan and seal it.

-

Acquisition:

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Record the heat flow as a function of temperature.

-

-

Data Analysis:

-

Determine the onset temperature and peak temperature of any observed thermal events.

-

Integrated Structural Elucidation Workflow

The following diagram illustrates a logical workflow for the comprehensive structural analysis of this compound, integrating the techniques discussed above.

Caption: Integrated workflow for the structural analysis of this compound.

Conclusion

The structural elucidation of a novel or complex small molecule like this compound requires a systematic and multi-technique approach. By integrating the data from NMR, mass spectrometry, FTIR, X-ray crystallography, and thermal analysis, a complete and unambiguous picture of the molecule's structure, connectivity, and solid-state properties can be achieved. The protocols and predictive insights provided in this guide are intended to equip researchers with the necessary tools to confidently undertake such an analysis, ensuring data integrity and advancing the understanding of this and other related compounds in the field of drug discovery and development.

References

-

A series of new crystal structures of salts containing 3- and 4-pyridineboronic acid (3- and 4-pba) with chlorometallate have been prepared. (2025). ResearchGate. [Link]

-

Parry, P. R., et al. (2002). Pyridinium boronic acid salts in crystal synthesis. New Journal of Chemistry. [Link]

-

Iwatsuki, S., et al. (2012). Crystal structure of a methanesulfonate salt of 4-(N-methyl)pyridinium boronic acid. X-ray Structure Analysis Online. [Link]

-

A Crystal Structure of Methanesulfonate Salt of 3-(N-Methyl)pyridinium Boronic Acid. (2025). ResearchGate. [Link]

-

Kara Subasat, H., & Güngör, E. (2021). Synthesis and crystal structure of new [Pyridine-4-boronic acid methyl ester and Nickel(II) dithiooxalate] compound. Dergipark. [Link]

-

11B NMR Chemical Shifts. SDSU Chemistry. [Link]

-

1H and13C NMR spectra ofN-substituted morpholines. (2025). ResearchGate. [Link]

-

Thermal decomposition equations. Creative Chemistry. [Link]

-

Valenzuela, S. A., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

-

de Petris, G., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

-

Katritzky, A. R., et al. (2005). 1H and13C NMR spectra ofN-substituted morpholines. Magnetic Resonance in Chemistry. [Link]

-

Widdifield, C. M., et al. (2012). Solid‐state 11B and 13C NMR, IR, and X‐ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. Magnetic Resonance in Chemistry. [Link]

-

Lee, S., et al. (2021). Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. MDPI. [Link]

-

3-Pyridinylboronic acid. PubChem. [Link]

-

Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline. (2023). PMC. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]

-

11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. (2022). PubMed. [Link]

-

Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. (2025). ResearchGate. [Link]

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

-

Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and characterization of synthetic and natural products. (2025). ResearchGate. [Link]

-

Kádár, J., et al. (2016). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. PMC. [Link]

-

1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. (2010). Wiley-VCH. [Link]

-

Hydrochloride Salt of the GABAkine KRM-II-81. (2022). ACS Omega. [Link]

-

Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. [Link]

-

13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. ResearchGate. [Link]

-

Electrospray Ionization Tandem Mass Spectrometric Characteristics And Fragmentation Mechanisms Of Purine Analogues. (2006). TSI Journals. [Link]

-

Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. PubMed. [Link]

-

Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance. MDPI. [Link]

-

Boronic acid. Wikipedia. [Link]

-

Fourier transform infrared (FTIR) spectrometry for the assay of polyhedral boron compounds in plasma and pharmaceutical formulations. PubMed. [Link]

-

Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. MDPI. [Link]

-

TGA Analysis of Epsom Salts and Barium Chloride. Scribd. [Link]

-

Structure determination of small and large molecules using single crystal X-ray crystallography. The University of Manchester. [Link]

- SALTS AND SOLID FORMS OF THE COMPOUND (S)-3-(4-((4-MORPHOLINOMETHYL)BENZYL)OXY)-1-OXOISOINDOLIN-2-YL)PIPERIDINE-2,6-DIONE.

-

CONTENTS 1. 13C NMR spectroscopy • Chemical shift. NPTEL. [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. par.nsf.gov [par.nsf.gov]

- 10. rsc.org [rsc.org]

- 11. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. rsc.org [rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Pyridinium boronic acid salts in crystal synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 17. Eco-Friendly Filtrate Control in Drilling Fluids: Itaconic Acid-Grafted Corn Starch from Natural Organic Materials with Thermal and Salt/Calcium Resistance [mdpi.com]

- 18. issr.edu.kh [issr.edu.kh]

- 19. Synthesis, Characterization, and Stability Assessment for the Benzoate, Hydrochloride, Malonate, and Nicotinate Salts of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 5-Methyl-6-morpholinopyridin-3-ylboronic acid hydrochloride, a compound of interest for researchers, scientists, and drug development professionals. In the absence of extensive publicly available data for this specific molecule, this document outlines a suite of robust experimental protocols and the scientific rationale behind them. By following these methodologies, researchers can generate the critical data necessary to assess the viability of this compound for further development. This guide details procedures for determining kinetic and thermodynamic solubility, establishing a pH-solubility profile, and conducting forced degradation studies to understand its intrinsic stability under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress. Furthermore, it provides a blueprint for developing a stability-indicating HPLC method for accurate quantification and impurity profiling.

Introduction: Understanding the Molecule

This compound is a multifaceted molecule that combines several key structural features relevant to medicinal chemistry. The pyridine ring provides a basic nitrogenous scaffold, the boronic acid moiety is a versatile functional group known for its ability to form reversible covalent bonds with diols, and the morpholine group can enhance metabolic stability and aqueous solubility.[1][2] The hydrochloride salt form is intended to improve the physicochemical properties, particularly solubility, of the parent molecule. A thorough understanding of its solubility and stability is paramount for its progression in any drug discovery and development pipeline.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for designing relevant experiments and interpreting the resulting data.

| Property | Value | Source |

| Molecular Formula | C10H16BClN2O3 | [3][4] |

| Molecular Weight | 258.51 g/mol | [3][4] |

| CAS Number | 1231955-78-4 | [3][4] |

| PubChem CID | 43819154 | [3][5] |

Aqueous Solubility Assessment

The aqueous solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability.[6] For ionizable compounds such as this compound, solubility is highly dependent on the pH of the medium. Therefore, a comprehensive assessment of its solubility profile is required.

Kinetic Solubility Determination

Kinetic solubility provides a high-throughput initial assessment of a compound's dissolution characteristics.[7] This is particularly useful in the early stages of drug discovery for ranking and comparing compounds.

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: In a 96-well microtiter plate, add the DMSO stock solution to an appropriate aqueous buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) to achieve a starting concentration of 200 µM.[8]

-

Serial Dilution: Perform serial dilutions of the compound in the assay plate using the same aqueous buffer.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period, typically 1 to 2 hours, with gentle shaking.[8]

-

Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.[8]

Thermodynamic Solubility Determination

Thermodynamic, or equilibrium, solubility represents the true solubility of a compound at saturation and is a critical parameter for pre-formulation and biopharmaceutical classification.[9]

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials containing aqueous buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).[10]

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[11][12]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Determine the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as UV-Vis spectrophotometry or a stability-indicating HPLC-UV method (see Section 5).[9]

pH-Solubility Profile

For an ionizable compound, mapping its solubility across a physiologically relevant pH range is crucial. The data generated from the thermodynamic solubility experiments at different pH values can be plotted to create a pH-solubility profile. This profile is essential for predicting the compound's behavior in the gastrointestinal tract.[13]

Figure 1: Workflow for generating a pH-solubility profile.

Stability Assessment: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that helps to identify the likely degradation products and establish the intrinsic stability of a drug substance.[14][15] These studies are also instrumental in developing and validating stability-indicating analytical methods.

General Considerations for Forced Degradation

-

Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[16]

-

Controls: A control sample, protected from the stress condition, should be analyzed alongside the stressed samples.

-

Mass Balance: The sum of the assay of the main peak and the impurities should be close to 100% to ensure that all significant degradation products are accounted for.

Hydrolytic Stability

Hydrolysis is a common degradation pathway for many drug substances. The stability of this compound should be evaluated across a range of pH values.

-

Sample Preparation: Prepare solutions of the compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral). If solubility is limited, a co-solvent can be used, but its potential for degradation must be considered.[15]

-

Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period. Samples should be withdrawn at various time points (e.g., 0, 2, 4, 8, 24 hours).[15]

-

Neutralization: For the acidic and basic samples, neutralize the solution before analysis to prevent further degradation.

-

Analysis: Analyze the samples using a stability-indicating HPLC method (see Section 5).

Oxidative Stability

Boronic acids are known to be susceptible to oxidative degradation.[17][18] Therefore, it is crucial to assess the stability of the compound in the presence of an oxidizing agent.

-

Sample Preparation: Prepare a solution of the compound in a suitable solvent.

-

Stress Conditions: Add a solution of hydrogen peroxide (e.g., 3% H₂O₂) to the sample solution and incubate at room temperature.[19] Withdraw samples at various time points.

-

Analysis: Analyze the samples promptly using a stability-indicating HPLC method.

Photostability

Exposure to light can cause photodegradation of sensitive compounds. Photostability testing should be conducted according to ICH Q1B guidelines.[1][20][21]

-

Sample Preparation: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light. A dark control sample should be stored under the same conditions but protected from light.

-

Light Exposure: The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy should be not less than 200 watt-hours per square meter.[14]

-

Analysis: After exposure, analyze the samples using a stability-indicating HPLC method.

Thermal Stability (Solid State)

Thermal stability in the solid state is important for determining appropriate storage and handling conditions.

-

Sample Preparation: Place the solid compound in a controlled temperature and humidity chamber (e.g., 60°C/75% RH).

-

Stress Conditions: Expose the sample for a defined period, with samples taken at various time points.

-

Analysis: Dissolve the samples in a suitable solvent and analyze using a stability-indicating HPLC method.

Development of a Stability-Indicating HPLC Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is essential for accurately quantifying the parent compound and its degradation products.[4][22]

Method Development Strategy

-

Column Selection: A C18 reversed-phase column is a common starting point for the analysis of small molecules.

-

Mobile Phase Selection: A mixture of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase should be optimized to achieve good peak shape and resolution.

-

Detection: UV detection is generally suitable for aromatic compounds. The detection wavelength should be chosen to maximize the response for the parent compound and its impurities.

-

Gradient Elution: A gradient elution program is often necessary to separate compounds with a wide range of polarities, which is common in forced degradation samples.[22]

-

Method Optimization: The mobile phase composition, gradient profile, flow rate, and column temperature should be systematically optimized to achieve baseline separation of the parent peak from all degradation product peaks.

Figure 2: Workflow for developing a stability-indicating HPLC method.

Validation of the Stability-Indicating Method

Once developed, the HPLC method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Interpretation and Reporting

All experimental data should be meticulously documented and reported. The solubility data should be presented in tabular format and as a pH-solubility profile graph. The stability data should include chromatograms of the stressed samples, a table summarizing the percentage degradation and the formation of impurities over time, and a proposed degradation pathway based on the identified degradation products.

Example Data Tables

Table 1: Thermodynamic Solubility of this compound

| pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |

| 1.2 | 25 | [Experimental Value] | [Calculated Value] |

| 4.5 | 25 | [Experimental Value] | [Calculated Value] |

| 6.8 | 25 | [Experimental Value] | [Calculated Value] |

| 7.4 | 25 | [Experimental Value] | [Calculated Value] |

| 1.2 | 37 | [Experimental Value] | [Calculated Value] |

| 4.5 | 37 | [Experimental Value] | [Calculated Value] |

| 6.8 | 37 | [Experimental Value] | [Calculated Value] |

| 7.4 | 37 | [Experimental Value] | [Calculated Value] |

Table 2: Summary of Forced Degradation Studies

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Impurities | Major Degradation Products (RT) |

| 0.1 M HCl, 60°C | 24 | [Value] | [Value] | [RTs] |

| 0.1 M NaOH, 60°C | 24 | [Value] | [Value] | [RTs] |

| 3% H₂O₂, RT | 24 | [Value] | [Value] | [RTs] |

| Light Exposure | - | [Value] | [Value] | [RTs] |

| Solid, 60°C/75% RH | 168 | [Value] | [Value] | [RTs] |

Conclusion